molecular formula C10H8N2O2 B13322125 8-Methylquinazoline-4-carboxylic acid

8-Methylquinazoline-4-carboxylic acid

Cat. No.: B13322125
M. Wt: 188.18 g/mol
InChI Key: QKKMKUYIIHIVBP-UHFFFAOYSA-N
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Description

8-Methylquinazoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by a quinazoline ring system with a methyl group at the 8th position and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a simple and efficient route to obtain quinazoline derivatives.

Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis. This method is preferred due to its efficiency, higher yields, and environmentally friendly nature. The reaction typically involves the use of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

8-Methylquinazoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Quinazoline: The parent compound with a similar ring structure but without the methyl and carboxylic acid groups.

    Quinazolinone: A derivative with a carbonyl group at the 4th position instead of a carboxylic acid group.

    2-Methylquinazoline: A similar compound with a methyl group at the 2nd position instead of the 8th position.

Uniqueness: 8-Methylquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 4th position enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

8-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-3-2-4-7-8(6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

QKKMKUYIIHIVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC=N2)C(=O)O

Origin of Product

United States

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